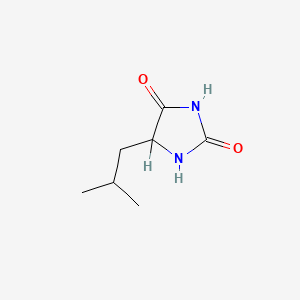
tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate
Vue d'ensemble
Description
Tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate is a synthetic compound with the CAS Number: 1932780-66-9 . It has a molecular weight of 200.28 and its IUPAC name is tert-butyl (3S,4S)-3-amino-4-methylpyrrolidine-1-carboxylate . It is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m0/s1 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 200.28 . It is in the form of an oil and is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate plays a significant role in the synthesis of antimicrobial agents. For instance, a study by Di Cesare et al. (1992) discusses the synthesis of chiral 1-tert-butyl-6-fluoronaphthyridones, which are characterized by chiral aminopyrrolidine substituents. The research emphasizes the importance of the stereochemistry of the pyrrolidine ring in maintaining antimicrobial activity, specifically highlighting compounds with 3-amino-4-methylpyrrolidine enantiomers for preclinical evaluation (Di Cesare et al., 1992).
Role in Synthesis of Chiral Auxiliaries
Studer et al. (1995) reported on the synthesis of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (Bbdmoic), derived from L-alanine. This compound, related to tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate, was utilized as a chiral auxiliary in dipeptide synthesis, demonstrating its utility in producing enantiomerically pure compounds (Studer et al., 1995).
Mechanistic Studies in Organic Synthesis
Xue and Silverman (2010) explored the N→O tert-butyloxycarbonyl (Boc) migration in compounds including tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate derivatives. Their study provided insight into the mechanism of this migration, involving a nine-membered cyclic transition state, which is valuable for understanding reaction pathways in organic synthesis (Xue & Silverman, 2010).
Large-Scale Synthesis and Applications
A study by Yoshida et al. (1996) detailed the large-scale synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid. This synthesis is crucial for pharmaceutical applications where large quantities of chiral compounds are required. The methodology developed offers a scalable approach for producing such compounds (Yoshida et al., 1996).
Contributions to Drug Development
In drug development, tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate intermediates have been instrumental. For example, Bouzard et al. (1989) synthesized various 7-substituted derivatives of this compound, evaluating their antibacterial activities. This research highlights its importance in the development of new antibacterial drugs (Bouzard et al., 1989).
Safety and Hazards
The compound has been labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if ingested or inhaled, and can cause skin and eye irritation . The precautionary statements associated with this compound include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Propriétés
IUPAC Name |
tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBXUUPBIKNFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654975 | |
| Record name | tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate | |
CAS RN |
1152110-80-9, 1152113-30-8 | |
| Record name | tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Ethyl 2-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate](/img/structure/B3021856.png)
